5-(4-Aminophenoxy)nicotinic acid methyl ester
Overview
Description
5-(4-Aminophenoxy)nicotinic acid methyl ester is an organic compound with the molecular formula C13H12N2O3 It is a derivative of nicotinic acid, featuring an aminophenoxy group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenoxy)nicotinic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-aminophenol as the primary starting materials.
Esterification: Nicotinic acid is first esterified to form nicotinic acid methyl ester. This is usually achieved by reacting nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Nucleophilic Substitution: The esterified nicotinic acid is then subjected to nucleophilic substitution with 4-aminophenol. This reaction is typically carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with the aminophenoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenoxy)nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
5-(4-Aminophenoxy)nicotinic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenoxy)nicotinic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid Methyl Ester: Lacks the aminophenoxy group, making it less versatile in certain reactions.
4-Aminophenol: Does not have the nicotinic acid core, limiting its applications in specific synthetic routes.
5-Hydroxy Nicotinic Acid Methyl Ester: Contains a hydroxyl group instead of an aminophenoxy group, leading to different chemical properties and reactivity.
Uniqueness
5-(4-Aminophenoxy)nicotinic acid methyl ester is unique due to the presence of both the nicotinic acid core and the aminophenoxy group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 5-(4-aminophenoxy)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)9-6-12(8-15-7-9)18-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPJUUNCUKYHSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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